
2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure would consist of a pyrimidine ring substituted at the 5-position with a methoxy group and at the 2-position with a 2,4-dichlorobenzyl sulfanyl group .Chemical Reactions Analysis
As a pyrimidine derivative, this compound might undergo reactions similar to other pyrimidines, such as electrophilic and nucleophilic substitutions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and purity. Factors such as solubility, melting point, boiling point, and stability could vary .Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound 2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol is part of a broader class of compounds that have been synthesized for various research applications, including exploring their chemical properties and potential biological activities. For instance, studies have reported on the synthesis of related sulfanyl pyrimidin-4(3H)-one derivatives and their reactivity, showcasing the chemical versatility and potential utility of these compounds in the development of new pharmaceuticals and materials (dos Santos et al., 2015; Bassyouni & Fathalla, 2013).
Biological Activities
Research on compounds structurally similar to this compound has shown a wide range of biological activities, which could suggest potential applications in medicinal chemistry. For example, the synthesis of pyrimidine derivatives and their evaluation for antimicrobial activity highlights the potential of these compounds in developing new antibiotics or antifungal agents (Mallikarjunaswamy et al., 2017).
Material Science and Catalysis
The chemical reactivity of sulfanyl pyrimidinol derivatives under different conditions has been a subject of study, with findings contributing to the fields of material science and catalysis. Investigations into the reactions promoted by metal coordination reveal the potential for these compounds to participate in complex chemical transformations, which could be harnessed for the synthesis of new materials or as catalysts in organic reactions (Zhu et al., 2010).
Environmental Applications
Research has also explored the environmental applications of pyrimidinol derivatives, including their role in the degradation of pollutants. For example, the degradation of specific herbicides by microbial action has been studied, indicating that derivatives of pyrimidinol could be relevant in bioremediation efforts or in understanding the environmental fate of chemical pollutants (Sharma, Banerjee, & Choudhury, 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methoxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-18-10-5-15-12(16-11(10)17)19-6-7-2-3-8(13)4-9(7)14/h2-5H,6H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHDRDCZLCKFFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(NC1=O)SCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2838283.png)
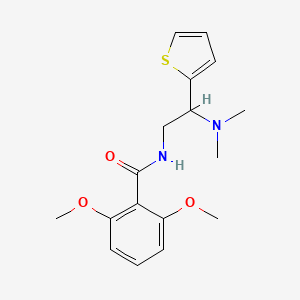
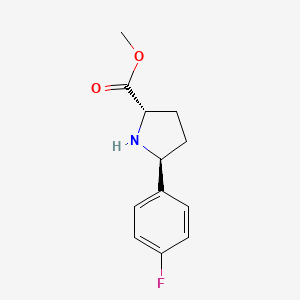
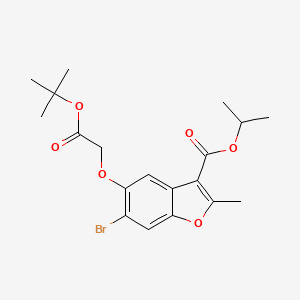
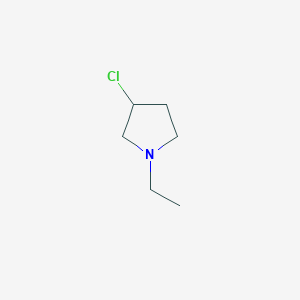
![Ethyl 1-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2838292.png)
![5-((2-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2838293.png)
![N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2838294.png)


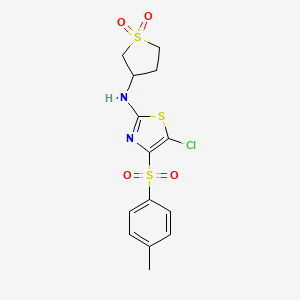
![Methyl 2-[2-(2,6-difluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2838301.png)
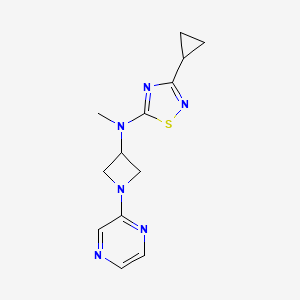
![2-Chloro-N-[2-(4-chlorophenyl)-5-methoxypentyl]acetamide](/img/structure/B2838304.png)